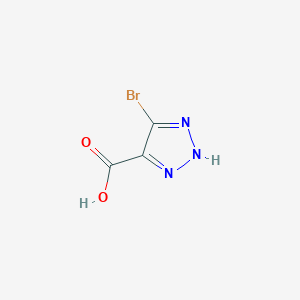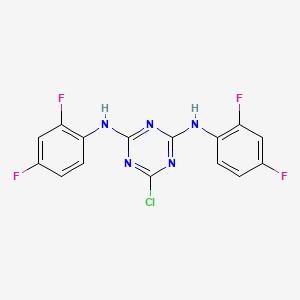
6-chloro-N,N'-bis(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-CHLORO-N2,N4-BIS(2,4-DIFLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-N2,N4-BIS(2,4-DIFLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the reaction of 2,4-difluoroaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution of chlorine atoms on the cyanuric chloride by the amino groups of the difluoroaniline. The reaction is usually conducted at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-CHLORO-N2,N4-BIS(2,4-DIFLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and other by-products.
Common Reagents and Conditions
Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while hydrolysis can produce amines and other derivatives.
Aplicaciones Científicas De Investigación
6-CHLORO-N2,N4-BIS(2,4-DIFLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-CHLORO-N2,N4-BIS(2,4-DIFLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The presence of difluorophenyl groups enhances its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4-diamine: A simpler triazine derivative without the chlorine and difluorophenyl groups.
2,4-Difluoroaniline: A precursor used in the synthesis of the compound.
Cyanuric Chloride: Another triazine derivative used as a starting material in the synthesis.
Uniqueness
6-CHLORO-N2,N4-BIS(2,4-DIFLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the presence of both chlorine and difluorophenyl groups, which confer distinct chemical properties and enhance its potential applications in various fields. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical and medicinal research.
Propiedades
Fórmula molecular |
C15H8ClF4N5 |
|---|---|
Peso molecular |
369.70 g/mol |
Nombre IUPAC |
6-chloro-2-N,4-N-bis(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H8ClF4N5/c16-13-23-14(21-11-3-1-7(17)5-9(11)19)25-15(24-13)22-12-4-2-8(18)6-10(12)20/h1-6H,(H2,21,22,23,24,25) |
Clave InChI |
JLEZUJJMSQYMLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


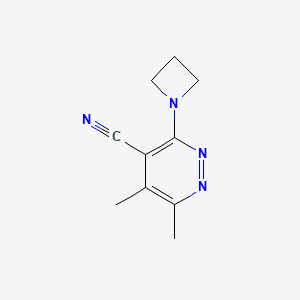
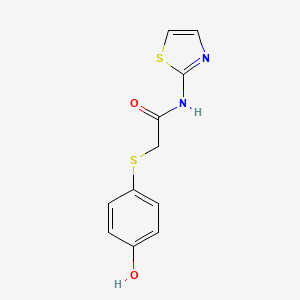
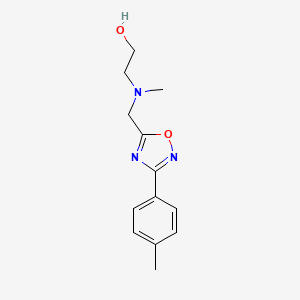
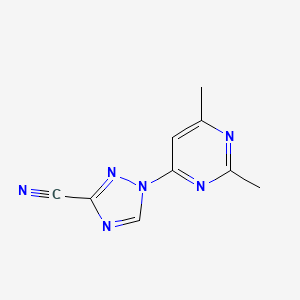
![3-[4-(5-chloropyridin-3-yl)-2-[(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-4(4aH)-yl]-3-{[(1r,4R)-4-methylcyclohexyl]methyl}-3H-imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B14896649.png)
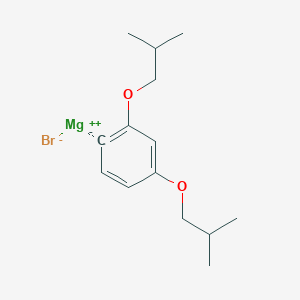
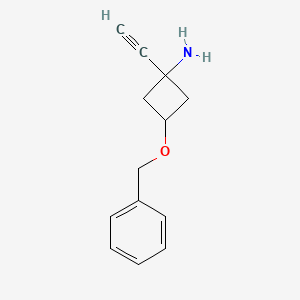
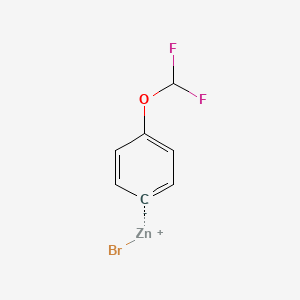
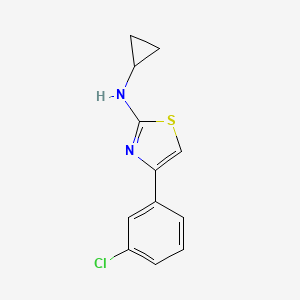
![Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B14896678.png)

